![molecular formula C26H27N3O3S B298092 N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298092.png)
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is not well understood. However, studies have suggested that the compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, this compound may also modulate immune responses and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide in lab experiments is its potential as a novel anticancer agent. This compound may offer a new approach to cancer treatment and may have fewer side effects compared to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide. One direction is to investigate the efficacy of this compound in combination with other anticancer drugs to enhance its cytotoxic effects. Another direction is to explore the potential of this compound as an anti-inflammatory, antifungal, and antibacterial agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide is a promising chemical compound that has potential applications in various scientific research fields. Its potential as an anticancer agent and its anti-inflammatory, antifungal, and antibacterial properties make it an interesting compound for further investigation. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable area of research for future studies.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide involves the reaction of 4-methylphenylhydrazine, 4-methylbenzyl mercaptan, and 4-bromo-2-(4-methylphenoxy)acetic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired compound. The purity of the compound is then verified through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide has various scientific research applications, including its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has also been investigated for its potential anti-inflammatory, antifungal, and antibacterial properties.
Eigenschaften
Produktname |
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide |
---|---|
Molekularformel |
C26H27N3O3S |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-19-3-7-22(8-4-19)17-33-18-26(31)29-27-15-21-9-13-24(14-10-21)32-16-25(30)28-23-11-5-20(2)6-12-23/h3-15H,16-18H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI-Schlüssel |
YZXMSWHOSVYCEE-JFLMPSFJSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |
SMILES |
CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.